4-methyl-1H-indazole-5-carbonitrile 4-methyl-1H-indazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 478837-29-5
VCID: VC2476516
InChI: InChI=1S/C9H7N3/c1-6-7(4-10)2-3-9-8(6)5-11-12-9/h2-3,5H,1H3,(H,11,12)
SMILES: CC1=C(C=CC2=C1C=NN2)C#N
Molecular Formula: C9H7N3
Molecular Weight: 157.17 g/mol

4-methyl-1H-indazole-5-carbonitrile

CAS No.: 478837-29-5

Cat. No.: VC2476516

Molecular Formula: C9H7N3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-1H-indazole-5-carbonitrile - 478837-29-5

Specification

CAS No. 478837-29-5
Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
IUPAC Name 4-methyl-1H-indazole-5-carbonitrile
Standard InChI InChI=1S/C9H7N3/c1-6-7(4-10)2-3-9-8(6)5-11-12-9/h2-3,5H,1H3,(H,11,12)
Standard InChI Key JZFGGTZDIPNTFM-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1C=NN2)C#N
Canonical SMILES CC1=C(C=CC2=C1C=NN2)C#N

Introduction

Chemical Identity and Structural Characteristics

4-Methyl-1H-indazole-5-carbonitrile is a heterocyclic compound characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazole ring. The compound features a methyl group at position 4 and a nitrile (cyano) group at position 5 of the indazole core. The 1H designation indicates that the hydrogen is attached to the nitrogen atom at position 1 of the pyrazole ring .

Molecular and Structural Information

PropertyValue
Molecular FormulaC9H7N3
SMILESCC1=C(C=CC2=C1C=NN2)C#N
InChIInChI=1S/C9H7N3/c1-6-7(4-10)2-3-9-8(6)5-11-12-9/h2-3,5H,1H3,(H,11,12)
InChIKeyJZFGGTZDIPNTFM-UHFFFAOYSA-N
CAS Number478837-29-5
Molecular Weight157.17 g/mol

Physical Properties

The physical properties of 4-methyl-1H-indazole-5-carbonitrile can be understood partly through predicted data and by comparison with similar compounds:

PropertyPredicted Value
AppearanceSolid
DensityApproximately 1.3 g/cm³
Boiling Point~370°C at 760 mmHg

Mass Spectrometric Properties

The predicted collision cross section (CCS) values for various adducts provide insights into its behavior in analytical experiments :

Adductm/zPredicted CCS (Ų)
[M+H]+158.07128133.9
[M+Na]+180.05322147.4
[M+NH4]+175.09782139.2
[M+K]+196.02716139.1
[M-H]-156.05672128.0
[M+Na-2H]-178.03867138.2
[M]+157.06345133.3
[M]-157.06455133.3
CatalystConditionsExpected Yield
Cu(OAc)₂·H₂ODMF, 90°C, K₂CO₃70-85%
Cu₂OTHF, reflux65-80%

Biological Activities and Applications

Structure-Activity Relationships

The specific substitution pattern in 4-methyl-1H-indazole-5-carbonitrile is significant for its biological activity:

  • The methyl group at position 4 may enhance lipophilicity and membrane permeability

  • The nitrile group at position 5 can serve as a hydrogen bond acceptor and influence receptor binding

  • The indazole N-H can function as a hydrogen bond donor

Research indicates that "modifications at specific positions on the indazole ring can enhance anticancer efficacy". The position-specific substituents in 4-methyl-1H-indazole-5-carbonitrile likely contribute to a unique pharmacological profile.

Molecular Interactions

Studies exploring the interactions of indazole derivatives with biological macromolecules suggest that 4-methyl-1H-indazole-5-carbonitrile may interact with various enzymes and receptors. Potential mechanisms include:

  • Binding to enzyme active sites through hydrogen bonding and hydrophobic interactions

  • Modulation of signaling pathways involved in cellular processes

  • Potential interaction with cytochrome P450 enzymes, influencing drug metabolism

Comparison with Related Compounds

Structural Analogues

Several compounds share structural similarities with 4-methyl-1H-indazole-5-carbonitrile:

CompoundStructural DifferenceCAS Number
1H-Indazole-5-carbonitrileLacks the methyl group at position 474626-47-4
3-Methyl-1H-indazole-5-carbonitrileMethyl group at position 3 instead of 4267875-55-8
5-Methyl-1H-indazole-6-carbonitrileDifferent position of methyl and nitrile groupsNot provided
3-Iodo-1H-indazole-5-carbonitrileContains iodo group at position 3, no methyl group944898-90-2

Functional Analysis

The positioning of functional groups significantly impacts reactivity and biological activity:

  • The methyl group at position 4 influences the electronic distribution within the indazole ring

  • The nitrile group serves as a potential site for further functionalization

  • The 1H-indazole core provides a scaffold that can be recognized by various biological targets

Research Applications and Future Directions

Current Research Status

The current research landscape for 4-methyl-1H-indazole-5-carbonitrile reveals several key areas of interest:

  • Exploration as a potential pharmacophore in drug discovery

  • Investigation of its chemical reactivity for the development of novel derivatives

  • Analysis of structure-activity relationships to optimize biological activities

Future Research Opportunities

Several promising research directions for 4-methyl-1H-indazole-5-carbonitrile include:

  • Development of optimized synthetic routes with improved yields and efficiency

  • Comprehensive evaluation of biological activities against various targets

  • Exploration of its potential as a building block for more complex molecules

  • Investigation of structure-based drug design applications leveraging the indazole scaffold

Analytical Considerations

For researchers working with 4-methyl-1H-indazole-5-carbonitrile, several analytical approaches are recommended:

  • NMR spectroscopy for structural confirmation and purity assessment

  • Mass spectrometry for precise identification and quantification

  • X-ray crystallography for detailed three-dimensional structural analysis

  • Computational modeling to predict interactions with biological targets

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